

# Validating Sevabertinib's On-Target Activity: A Kinase Profiling Comparison

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target activity of **Sevabertinib** (BAY 2927088), a novel oral, reversible tyrosine kinase inhibitor (TKI), against other HER2-targeting TKIs. By examining its kinase inhibition profile, we aim to validate its on-target potency and selectivity, offering valuable insights for researchers in oncology and drug development.

**Sevabertinib** is a potent inhibitor of mutant Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), demonstrating high selectivity for mutant versus wild-type EGFR.[1] Its efficacy is being evaluated in clinical trials for non-small cell lung cancer (NSCLC) with HER2-activating mutations.[2][3] Understanding its precise kinase interaction profile is crucial for elucidating its mechanism of action and predicting its therapeutic window.

## **Comparative Kinase Inhibition Profile**

To contextualize **Sevabertinib**'s on-target activity, this guide compares its kinase inhibition profile with other notable HER2-targeting TKIs: Zongertinib, Poziotinib, and Lapatinib. The following table summarizes their inhibitory potency (IC50) and selectivity against key kinases.



| Kinase Target                 | Sevabertinib<br>(BAY 2927088) | Zongertinib (BI<br>1810631)          | Poziotinib        | Lapatinib |
|-------------------------------|-------------------------------|--------------------------------------|-------------------|-----------|
| HER2 (WT)                     | <0.5 nM                       | High Potency                         | Potent Inhibition | 10.8 nM   |
| HER2<br>(A775insYVMA)         | <0.5 nM                       | -                                    | Potent Inhibition | -         |
| EGFR (WT)                     | <0.5 nM                       | >25-fold<br>selectivity over<br>HER2 | Potent Inhibition | 10.2 nM   |
| EGFR<br>(D770_N771insS<br>VD) | <0.5 nM                       | -                                    | Potent Inhibition | -         |
| HER4                          | 13.9 nM                       | >80% inhibition<br>at 1 μM           | Potent Inhibition | 367 nM    |
| ВМХ                           | -                             | >80% inhibition<br>at 1 μM           | -                 | -         |

Data sourced from publicly available information. Direct head-to-head comparative studies may yield different results.

#### **Key Observations:**

- **Sevabertinib** demonstrates high potency against both wild-type and a common activating mutation of HER2, as well as wild-type and a mutant form of EGFR. Its activity against HER4 is notably less potent, suggesting a degree of selectivity.
- Zongertinib is highlighted by its high selectivity for HER2 over EGFR. In a broad kinase panel of 397 kinases, only HER2, HER4, and BMX were inhibited by more than 80% at a 1 μM concentration, indicating a very specific inhibitory profile.[4][5]
- Poziotinib is described as a pan-HER inhibitor, with activity against HER1 (EGFR), HER2, and HER4.[6] While specific, comprehensive kinome scan data is not readily available in the public domain, its broader activity across the HER family is a key characteristic.



Lapatinib is a dual inhibitor of EGFR and HER2.[7] KINOMEscan data reveals its interaction
with a range of other kinases, which can be explored further through publicly available
datasets from projects like the HMS LINCS Project.

## **Signaling Pathways and Experimental Workflow**

To visually represent the biological context and experimental approach, the following diagrams were generated using the Graphviz DOT language.



Click to download full resolution via product page

Caption: HER2/EGFR Signaling Pathway Inhibition by Sevabertinib.





Click to download full resolution via product page

Caption: General Workflow for Kinase Profiling Assays.



## **Experimental Protocols**

The following are generalized protocols for common kinase profiling assays used to determine the on-target activity and selectivity of inhibitors like **Sevabertinib**.

## Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

#### Materials:

- Recombinant protein kinase of interest
- Kinase-specific substrate (peptide or protein)
- Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)
- ATP (at a concentration near the Km for the specific kinase)
- Test compounds (e.g., Sevabertinib) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (or similar)
- Multi-well plates (e.g., 384-well white plates)
- · Plate reader capable of measuring luminescence

#### Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
- Reaction Setup:
  - Add kinase assay buffer to the wells of the multi-well plate.



- Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
- Add the recombinant kinase enzyme to all wells except the negative control.
- Add the kinase substrate to all wells.
- Initiate the kinase reaction by adding ATP to all wells.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
- Reaction Termination and ADP Detection:
  - Add ADP-Glo<sup>™</sup> Reagent to stop the kinase reaction and deplete the remaining ATP.
     Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
  - Add Kinase Detection Reagent to convert the generated ADP to ATP and drive a luciferase reaction. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).
- Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

## Competition Binding Assay (e.g., KINOMEscan™)

This method assesses the ability of a test compound to compete with a known, immobilized ligand for binding to the active site of a kinase.

#### Materials:

- A panel of DNA-tagged recombinant kinases
- An immobilized, broad-spectrum kinase inhibitor (the "bait")



- Test compounds (e.g., Sevabertinib)
- Assay buffer
- Reagents for quantitative PCR (qPCR)

#### Procedure:

- Assay Setup: In a multi-well plate, combine the DNA-tagged kinase, the immobilized bait ligand, and the test compound at a specific concentration (for single-point screening) or a range of concentrations (for Kd determination).
- Equilibration: Incubate the mixture to allow the binding competition to reach equilibrium.
- Washing: Wash the plate to remove any unbound kinases. The kinases that remain bound to the immobilized bait are retained.
- Quantification: Elute the bound kinases and quantify the amount of the associated DNA tag using qPCR.
- Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a vehicle control (e.g., DMSO). The results are often expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase. For dose-response experiments, the dissociation constant (Kd) can be calculated.

## Conclusion

The available kinase profiling data indicates that **Sevabertinib** is a highly potent inhibitor of its primary targets, HER2 and EGFR, including clinically relevant mutations. Its selectivity profile, particularly when compared to more broadly acting inhibitors, suggests a potentially favorable therapeutic window. The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate these findings and further explore the ontarget activities of **Sevabertinib** and other kinase inhibitors. This comparative approach is essential for advancing our understanding of targeted therapies and developing more effective treatments for cancers driven by specific kinase aberrations.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Sevabertinib (BAY 2927088) granted FDA Priority Review for the treatment of patients with HER2-mutant non-small cell lung cancer [bayer.com]
- 2. vjoncology.com [vjoncology.com]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. targetedonc.com [targetedonc.com]
- 7. Probe Lapatinib | Chemical Probes Portal [chemicalprobes.org]
- To cite this document: BenchChem. [Validating Sevabertinib's On-Target Activity: A Kinase Profiling Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611537#validating-sevabertinib-s-on-target-activity-using-kinase-profiling]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com